molecular formula C21H24FN5O3 B2566334 4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one CAS No. 2380100-10-5

4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one

Cat. No.: B2566334
CAS No.: 2380100-10-5
M. Wt: 413.453
InChI Key: SUZSUWDUPCNFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that likely contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also seems to have a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as protodeboronation of pinacol boronic esters .

Scientific Research Applications

Radiolabeled Antagonist for PET Studies

  • Application : This compound has been used as a radiolabeled antagonist, particularly in the form of [18F]p-MPPF, for studying serotonin 5-HT1A receptors using positron emission tomography (PET). It has been applied in animal (rats, cats, monkeys) and human studies for exploring serotonergic neurotransmission, with additional insights into its chemistry, radiochemistry, toxicity, and metabolism (Plenevaux et al., 2000).

Alzheimer's Disease Research

  • Application : A molecular imaging probe derived from this compound has been used to study serotonin 1A (5-HT1A) receptor densities in the brains of patients with Alzheimer's disease. The research employed PET for quantification, revealing significant receptor density decreases correlated with clinical symptoms and glucose utilization changes (Kepe et al., 2006).

Antineoplastic Agent Metabolism

  • Application : In the context of chronic myelogenous leukemia, the compound has been studied for its metabolism in human patients. This research focused on identifying the main metabolic pathways of a related antineoplastic tyrosine kinase inhibitor, Flumatinib, highlighting processes like N-demethylation and amide hydrolysis (Gong et al., 2010).

Tissue Distribution and Metabolism Studies

  • Application : The compound has been studied for its in vivo behavior, particularly in relation to serotonin 5-HT1A antagonism. This involved biodistribution studies and autoradiography in rats, providing insights into its potential for evaluating 5-HT1A binding sites in the brain (Plenevaux et al., 2000).

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one are not well-studied. Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific functional groups present in the compound.

Cellular Effects

The cellular effects of this compound are currently unknown. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not currently known

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not currently known

Properties

IUPAC Name

4-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O3/c1-30-16-4-2-14(3-5-16)19-18(22)20(25-13-24-19)26-8-10-27(11-9-26)21(29)15-6-7-23-17(28)12-15/h2-5,13,15H,6-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZSUWDUPCNFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CCNC(=O)C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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